molecular formula C13H17ClN2O3 B2812877 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903651-03-5

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2812877
CAS No.: 1903651-03-5
M. Wt: 284.74
InChI Key: SZHYGCKGDYWESL-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is an organic compound with the molecular formula C13H17ClN2O3 It is a derivative of nicotinamide, featuring a chloro substituent and a tetrahydropyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with nicotinamide as the core structure.

    Dimethylation: The N,N-dimethyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Tetrahydropyran-4-yloxy Group Addition: The tetrahydropyran-4-yloxy group is added through etherification reactions, typically involving tetrahydropyran and an appropriate base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to nicotinamide, which is involved in various metabolic pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it may influence pathways related to NAD+ metabolism and sirtuin activation. The chloro and tetrahydropyran-4-yloxy groups may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-16(2)13(17)9-7-11(14)12(15-8-9)19-10-3-5-18-6-4-10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHYGCKGDYWESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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